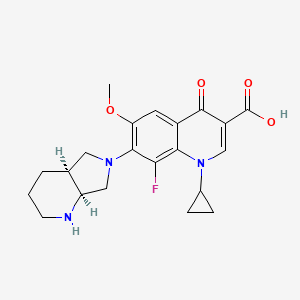

8-Fluoro-6-methoxymoxifloxacin

説明

8-Fluoro-6-methoxymoxifloxacin is a chemical compound with the molecular formula C21H24FN3O4 . It is a variant of Moxifloxacin, a synthetic fluoroquinolone antibiotic agent .

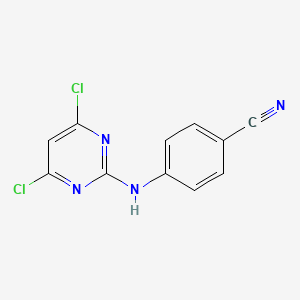

Molecular Structure Analysis

The molecular structure of 8-Fluoro-6-methoxymoxifloxacin consists of 21 carbon atoms, 24 hydrogen atoms, 1 fluorine atom, 3 nitrogen atoms, and 4 oxygen atoms . The monoisotopic mass is 401.175079 Da .科学的研究の応用

Antibacterial Efficacy and Spectrum

8-Fluoro-6-methoxymoxifloxacin is a variant within the broader class of fluoroquinolone antibacterials. It shares similarities with moxifloxacin, which is known for its broad spectrum of antibacterial activity, including significant efficacy against penicillin-resistant Streptococcus pneumoniae. Moxifloxacin achieves high tissue penetration, facilitating its action against a range of infections such as acute exacerbations of chronic bronchitis, community-acquired pneumonia, and acute bacterial sinusitis. The drug's efficacy extends to uncomplicated skin and skin structure infections, showcasing its role as a potent antibacterial agent (Keating & Scott, 2004; Nightingale, 2000).

Resistance and Pharmacokinetics

Research indicates that moxifloxacin, and by extension its derivatives like 8-Fluoro-6-methoxymoxifloxacin, maintain effectiveness with a low incidence of resistance development. This aspect is crucial for managing bacterial infections, especially in the context of increasing antibiotic resistance. The pharmacokinetic profile of moxifloxacin, which likely mirrors that of 8-Fluoro-6-methoxymoxifloxacin, supports once-daily dosing and does not require adjustment in cases of renal or hepatic impairment, suggesting a wide therapeutic window and ease of use (Nightingale, 2000; Wise, 1999).

Ophthalmic Applications

The 8-methoxy fluoroquinolones, including moxifloxacin, are increasingly chosen for the treatment and prevention of bacterial ophthalmic infections. Their design aims to provide better coverage against Gram-positive organisms, including resistant strains, while maintaining efficacy against Gram-negative bacteria. This balance makes them optimal for managing conditions such as conjunctivitis and keratitis, offering a combination of penetration, potency, and safety that is critical for ophthalmic use (O'brien, 2006).

Role in Tuberculosis Treatment

Fluoroquinolones, including moxifloxacin, are pivotal in treating drug-resistant tuberculosis (TB). Their pharmacokinetic and pharmacodynamic properties are integral to addressing multi-drug and early-generation fluoroquinolone-resistant TB. The presence of an 8-methoxy moiety in moxifloxacin suggests that derivatives like 8-Fluoro-6-methoxymoxifloxacin could also play a significant role in future TB treatment strategies, especially given the ongoing challenges of bacterial resistance (Pranger, Alffenaar, & Aarnoutse, 2011).

特性

IUPAC Name |

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-fluoro-6-methoxy-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O4/c1-29-16-7-13-18(25(12-4-5-12)9-14(20(13)26)21(27)28)17(22)19(16)24-8-11-3-2-6-23-15(11)10-24/h7,9,11-12,15,23H,2-6,8,10H2,1H3,(H,27,28)/t11-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXNFVOVJRJWHB-XHDPSFHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)F)N4CC5CCCNC5C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)F)N4C[C@@H]5CCCN[C@@H]5C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30145579 | |

| Record name | 8-Fluoro-6-methoxymoxifloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Fluoro-6-methoxymoxifloxacin | |

CAS RN |

1029364-77-9 | |

| Record name | 8-Fluoro-6-methoxymoxifloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029364779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Fluoro-6-methoxymoxifloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-FLUORO-6-METHOXYMOXIFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8175L96X3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-[[2-(4-Chlorophenyl)phenyl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide](/img/structure/B565181.png)

![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide](/img/structure/B565182.png)

![9-[(2xi)-3-Deoxy-beta-D-glycero-pentofuranosyl]-N-dodecanoyl-9H-purin-6-amine](/img/structure/B565184.png)

![4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B565189.png)